molecular formula C13H24O2 B046291 2-Tert-butyl-4-methylcyclohexyl acetate CAS No. 115724-27-1

2-Tert-butyl-4-methylcyclohexyl acetate

Cat. No. B046291
Key on ui cas rn: 115724-27-1
M. Wt: 212.33 g/mol
InChI Key: CQAJCSVXUQEABC-UHFFFAOYSA-N
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Patent
US04757051

Procedure details

A mixture of 680 g (4 moles) of 2-tert-butyl-4-methylcyclohexanol and 612 g (6 moles) of acetic anhydride was heated to 145°-160° C. and the resulting acetic acid was distilled off slowly in the course of 3 hours. When the reaction was complete, the mixture was cooled, the excess acetic anhydride was distilled off under 20 mbar, the residue was cooled and then taken up in 500 ml of diethyl ether, the ether solution was washed acid-free with aqueous sodium bicarbonate solution, the solvent was removed and the residue was then fractionated. After a small initial fraction (13 g of boiling point 30°-45° C./0.005 mbar), 806 g of 2-tert-butyl-4-methylcyclohexyl acetate distilled over at 54°-56° C./0.005 mbar. The refractive index nD25 was 1.4505 and the yield was 95% of theory.
Quantity
680 g
Type
reactant
Reaction Step One
Quantity
612 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH:9]([CH3:11])[CH2:8][CH2:7][CH:6]1[OH:12])([CH3:4])([CH3:3])[CH3:2].[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[C:13]([O:12][CH:6]1[CH2:7][CH2:8][CH:9]([CH3:11])[CH2:10][CH:5]1[C:1]([CH3:4])([CH3:2])[CH3:3])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
680 g
Type
reactant
Smiles
C(C)(C)(C)C1C(CCC(C1)C)O
Name
Quantity
612 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 145°-160° C.
DISTILLATION
Type
DISTILLATION
Details
the resulting acetic acid was distilled off slowly in the course of 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
the excess acetic anhydride was distilled off under 20 mbar
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled
WASH
Type
WASH
Details
the ether solution was washed acid-free with aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISTILLATION
Type
DISTILLATION
Details
After a small initial fraction (13 g of boiling point 30°-45° C./0.005 mbar), 806 g of 2-tert-butyl-4-methylcyclohexyl acetate distilled over at 54°-56° C./0.005 mbar

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1C(CC(CC1)C)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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